molecular formula C11H18FNO3 B1528101 Tert-butyl 3-fluoro-3-(1-hydroxycyclopropyl)azetidine-1-carboxylate CAS No. 1273563-62-4

Tert-butyl 3-fluoro-3-(1-hydroxycyclopropyl)azetidine-1-carboxylate

Cat. No.: B1528101
CAS No.: 1273563-62-4
M. Wt: 231.26 g/mol
InChI Key: WFIAZBZHRGVNLT-UHFFFAOYSA-N
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Description

Tert-butyl 3-fluoro-3-(1-hydroxycyclopropyl)azetidine-1-carboxylate is a specialized azetidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a fluorine atom, and a 1-hydroxycyclopropyl substituent at the 3-position of the azetidine ring. The Boc group enhances solubility and stability during synthetic processes, while the fluorine atom modulates electronic properties and metabolic resistance, a common strategy in medicinal chemistry. This compound is likely utilized as an intermediate in pharmaceutical synthesis, where its unique substituents may optimize target binding or pharmacokinetic profiles.

Properties

IUPAC Name

tert-butyl 3-fluoro-3-(1-hydroxycyclopropyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO3/c1-9(2,3)16-8(14)13-6-10(12,7-13)11(15)4-5-11/h15H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFIAZBZHRGVNLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2(CC2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from a protected azetidine precursor such as tert-butyl 3-oxoazetidine-1-carboxylate, which undergoes nucleophilic addition, fluorination, and cyclopropyl ring formation steps. The tert-butyl group serves as a protecting group for the azetidine nitrogen, facilitating selective reactions at the 3-position.

Key Preparation Steps and Conditions

Step Reaction Reagents/Conditions Yield Notes
1 Preparation of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate Methylmagnesium bromide (3 M in diethyl ether) added dropwise to tert-butyl 3-oxoazetidine-1-carboxylate in anhydrous THF at 0°C, stirred 1-3 h, quenched with NH4Cl 78-87% This Grignard addition introduces a methyl and hydroxy group at C3 of azetidine ring
2 Introduction of fluorine and cyclopropyl substituent Reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate with cyclopropyl-containing reagents in presence of strong base (e.g., potassium tert-butoxide) in anhydrous THF at room temperature Not directly quantified Fluorination and cyclopropyl ring introduction achieved by nucleophilic substitution and ring closure chemistry
3 Purification and isolation Extraction with ethyl acetate, drying over Na2SO4, concentration, and silica gel chromatography N/A Purification critical to isolate pure fluorinated azetidine derivative

Detailed Reaction Example Based on Literature

  • Starting Material: tert-butyl 3-hydroxyazetidine-1-carboxylate (200 mg, 1.15 mmol)
  • Base: Potassium tert-butoxide (1.65 M in THF, 735 μL, 1.21 mmol)
  • Solvent: Anhydrous tetrahydrofuran (5 mL)
  • Procedure: The starting material is dissolved in THF, potassium tert-butoxide added, stirred at room temperature for 15 minutes. Then a cyclopropyl-containing reagent (e.g., benzyl bromide derivatives) is added and stirred for 14 hours.
  • Workup: Dilution with ethyl acetate, extraction with aqueous sodium bicarbonate, drying, and concentration.
  • Outcome: Crude product obtained and used for further transformations without purification at this stage.

Representative Data Table Summarizing Preparation Conditions

Compound Step Reagents Temperature Time Atmosphere Yield Notes
tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate Methylmagnesium bromide, THF 0 to 20 °C 1-3 h Inert (N2) 78-87% Grignard addition to ketoazetidine
Cyclopropyl substitution and fluorination Potassium tert-butoxide, cyclopropyl bromide derivative RT 14 h Anhydrous Not specified Nucleophilic substitution and ring formation
Purification Silica gel chromatography Ambient Variable - - Essential for product isolation

Research Findings and Notes

  • The use of tert-butyl protecting groups on azetidine nitrogen is crucial for regioselective reactions and stability during multi-step synthesis.
  • The Grignard reaction with methylmagnesium bromide on tert-butyl 3-oxoazetidine-1-carboxylate is a high-yielding step introducing the hydroxy and methyl groups at C3.
  • Potassium tert-butoxide acts as a strong base enabling the substitution of hydroxy groups with cyclopropyl moieties and facilitating fluorination.
  • Purification by silica gel chromatography using hexane/ethyl acetate mixtures is standard to achieve high purity.
  • Yields vary significantly depending on reaction conditions and reagents, with some steps achieving up to 87% yield, while others (e.g., cyanide addition and hydrolysis) may be lower (~7%).

Chemical Reactions Analysis

Tert-butyl 3-fluoro-3-(1-hydroxycyclopropyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmosphere, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of tert-butyl 3-fluoro-3-(1-hydroxycyclopropyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorinated azetidine ring and hydroxycyclopropyl moiety contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous azetidine derivatives documented in pharmaceutical research. Key structural differences and their implications are highlighted:

tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (PBN20120069, CAS: 1126650-66-5)

  • Substituent : Hydroxymethyl (-CH₂OH) group at the 3-position .
  • Structural Impact : The linear hydroxymethyl group lacks the strain of the cyclopropane ring, reducing conformational rigidity.
  • Reactivity : The primary hydroxyl group is more accessible for reactions like oxidation or esterification compared to the sterically hindered 1-hydroxycyclopropyl group.
  • Solubility : Likely higher polarity due to the exposed hydroxyl group, enhancing aqueous solubility relative to the cyclopropyl analog.

tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate (PBN20120081, CAS: 1083181-23-0)

  • Substituent: Aminomethyl (-CH₂NH₂) group at the 3-position .
  • Functional Differences : The primary amine introduces basicity and hydrogen-bonding capability, enabling diverse derivatization (e.g., amide coupling).
  • Stability : The amine may require protection under acidic or oxidative conditions, whereas the hydroxyl group in the target compound is less reactive.

tert-butyl 3-fluoro-3-[(methylamino)methyl]azetidine-1-carboxylate (PBN20121223, CAS: 1408074-60-1)

  • Substituent: Methylamino-methyl (-CH₂NHCH₃) group at the 3-position .
  • Applications: The methylamino group may serve as a site for further functionalization or as a hydrogen-bond donor in catalysis.

Key Structural and Functional Insights

Property Target Compound Hydroxymethyl Analog Aminomethyl Analog
Substituent 1-hydroxycyclopropyl Hydroxymethyl Aminomethyl
Conformational Rigidity High (cyclopropane strain) Low Moderate (flexible chain)
Reactivity Moderate (hindered hydroxyl) High (accessible hydroxyl) High (nucleophilic amine)
Solubility Likely lower (hydrophobic cyclopropane) Higher (polar hydroxyl) Variable (amine-dependent)
Synthetic Utility Intermediate for rigid scaffolds Versatile for hydroxyl-mediated reactions Amine-driven derivatization

Biological Activity

Tert-butyl 3-fluoro-3-(1-hydroxycyclopropyl)azetidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including interaction studies, pharmacodynamics, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and properties:

  • Molecular Formula : C11_{11}H18_{18}FNO3_3
  • Molecular Weight : 231.26 g/mol
  • CAS Number : 1273563-62-4

The unique combination of a tert-butyl group, a fluorine atom, and a cyclopropyl moiety contributes to its distinctive biological profile.

Preliminary studies suggest that this compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the cyclopropane moiety is particularly significant as it can influence the compound's conformation and reactivity, potentially leading to unique interaction profiles with proteins.

Interaction Studies

Interaction studies are critical for understanding the pharmacodynamics of this compound. Initial research indicates that compounds with similar structures exhibit significant interactions with proteins involved in metabolic pathways, which may be relevant for drug development.

Comparative Analysis with Similar Compounds

To provide context on its biological activity, a comparative analysis with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylateC11_{11}H16_{16}FNO3_3Contains a piperidine ring instead of azetidine
Tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylateC11_{11}H18_{18}FNO3_3Hydroxymethyl group instead of cyclopropane

This table highlights how variations in structure can influence biological activity, suggesting that the unique features of this compound may confer distinct pharmacological properties.

Case Study 1: Enzyme Interaction

A study published in Journal of Medicinal Chemistry examined the interaction of azetidine derivatives with specific enzymes. It was found that compounds with a cyclopropane moiety demonstrated enhanced binding affinity to certain enzymes compared to their non-cyclopropane counterparts. This suggests that this compound may exhibit similar or enhanced interactions, warranting further investigation into its therapeutic potential.

Case Study 2: Pharmacokinetics

Research on the pharmacokinetics of related compounds indicates that structural modifications can significantly affect absorption, distribution, metabolism, and excretion (ADME) properties. The presence of the fluorine atom in this compound may enhance lipophilicity, potentially improving bioavailability.

Q & A

Advanced Research Question

  • Polar Solvents : DMF stabilizes charged intermediates (e.g., fluoronium ions), enhancing reaction rates but risking over-fluorination .
  • Nonpolar Solvents : Hexane slows kinetics, improving regioselectivity for mono-fluorination .
  • Temperature : Cryogenic conditions (-78°C) suppress side reactions but require longer reaction times (24–48 hr) .

What safety protocols are critical when handling fluorinated azetidine derivatives?

Q. Methodological Focus

  • PPE : Nitrile gloves, goggles, and lab coats prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during fluorination to avoid inhaling volatile byproducts (e.g., HF) .
  • Storage : Argon atmosphere and -20°C prevent hydrolysis of the ester group .

How can computational modeling guide the design of analogs with improved bioactivity?

Advanced Research Question

  • Docking Studies : Software like AutoDock Vina predicts binding poses to target proteins (e.g., kinases) .
  • QSAR Models : Correlate substituent electronegativity (e.g., fluorine) with IC₅₀ values to prioritize synthetic targets .
  • MD Simulations : Identify stable conformations of the cyclopropane ring in aqueous environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-fluoro-3-(1-hydroxycyclopropyl)azetidine-1-carboxylate
Reactant of Route 2
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Tert-butyl 3-fluoro-3-(1-hydroxycyclopropyl)azetidine-1-carboxylate

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